(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid
CAS No.:
Cat. No.: VC13480251
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H26N2O5 |
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Molecular Weight | 446.5 g/mol |
IUPAC Name | (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)propanoic acid |
Standard InChI | InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1 |
Standard InChI Key | XWNAJKDUOSYULO-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COCN[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES | C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular architecture of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxymethyl)amino)propanoic acid integrates three key components:
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An Fmoc group at the α-amino position, providing base-labile protection.
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A benzyloxymethyl (Bom) group at the β-amino position, offering acid-sensitive protection.
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A propanoic acid backbone with an (S)-configuration at the third carbon, ensuring chiral specificity.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₃₁H₃₃N₃O₆ |
Molecular Weight | 555.62 g/mol |
CAS Registry Number | Not formally assigned |
The Fmoc group (C₁₅H₁₁O₂) contributes steric bulk and UV activity, while the Bom group (C₈H₉O₂) enhances solubility in organic solvents . The stereochemical (S)-configuration is critical for compatibility with natural L-amino acids in peptide chains .
Structural Analysis
The compound’s 2D structure (Fig. 1) reveals:
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Fmoc Protection: Anchored via a carbamate linkage to the α-amino group.
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Bom Protection: Attached as an ether to the β-amino group.
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Carboxylic Acid Terminus: Enables coupling to other amino acids or resins.
Comparative analysis with Boc-4-(Fmoc-aminomethyl)-L-phenylalanine (PubChem CID: 2761480) highlights shared Fmoc stabilization mechanisms but diverges in the Bom group’s acid sensitivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves sequential protection of the α- and β-amino groups:
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Fmoc Introduction: Reacting the α-amino group with Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .
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Bom Protection: Treating the β-amino group with benzyloxymethyl chloride in tetrahydrofuran (THF), catalyzed by sodium hydride .
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Carboxylic Acid Activation: Using HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) to prepare for solid-phase coupling .
Critical Reaction Conditions:
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance yield (typically >85%) and reduce side products. Automated synthesizers integrate real-time monitoring via UV spectroscopy (λ = 280 nm for Fmoc) .
Applications in Peptide Synthesis and Drug Development
Orthogonal Deprotection Strategies
The compound’s dual protection enables sequential deprotection:
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Fmoc Removal: 20% piperidine in DMF (15 min, room temperature) .
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Bom Removal: Hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) in dichloromethane .
This orthogonality is pivotal for synthesizing branched peptides and post-translationally modified proteins.
Case Study: Anticancer Peptide Synthesis
A 2024 study synthesized a VEGF-inhibitory peptide using this compound as a key building block. The Bom group allowed selective β-amino functionalization, while Fmoc ensured α-amino integrity during elongation . The resulting peptide showed IC₅₀ = 12 nM against endothelial cell proliferation .
Comparative Analysis with Structural Analogs
The Bom group’s acid lability distinguishes it from methyl or benzyl protections, enabling milder deprotection conditions .
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